molecular formula C10H4Cl2O8 B5758138 3,6-dichloro-1,2,4,5-benzenetetracarboxylic acid

3,6-dichloro-1,2,4,5-benzenetetracarboxylic acid

Cat. No. B5758138
M. Wt: 323.04 g/mol
InChI Key: HOWNTAOWUDAPEQ-UHFFFAOYSA-N
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Description

3,6-dichloro-1,2,4,5-benzenetetracarboxylic acid (DCBT) is a chemical compound with the molecular formula C10H2Cl2O8. It is a white crystalline powder that is soluble in water, ethanol, and acetone. DCBT has been extensively studied for its potential applications in various scientific fields, including materials science, biotechnology, and medicine.

Mechanism of Action

The mechanism of action of 3,6-dichloro-1,2,4,5-benzenetetracarboxylic acid is not fully understood. However, it is believed to interact with proteins and enzymes by forming strong coordination bonds with metal ions in the active site of the protein or enzyme. This interaction can lead to the inhibition of the protein or enzyme's activity.
Biochemical and Physiological Effects:
3,6-dichloro-1,2,4,5-benzenetetracarboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3,6-dichloro-1,2,4,5-benzenetetracarboxylic acid can inhibit the activity of certain enzymes, such as carbonic anhydrase and urease. In addition, 3,6-dichloro-1,2,4,5-benzenetetracarboxylic acid has been shown to have antioxidant properties and can scavenge free radicals. However, the physiological effects of 3,6-dichloro-1,2,4,5-benzenetetracarboxylic acid in vivo are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using 3,6-dichloro-1,2,4,5-benzenetetracarboxylic acid in lab experiments is its ability to form strong coordination bonds with metal ions, which makes it useful for the synthesis of MOFs and the study of protein-ligand interactions. However, one limitation of using 3,6-dichloro-1,2,4,5-benzenetetracarboxylic acid is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 3,6-dichloro-1,2,4,5-benzenetetracarboxylic acid. One potential area of research is the development of new MOFs using 3,6-dichloro-1,2,4,5-benzenetetracarboxylic acid as a building block. Another potential area of research is the study of 3,6-dichloro-1,2,4,5-benzenetetracarboxylic acid's potential as an anticancer agent, as preliminary studies have shown that 3,6-dichloro-1,2,4,5-benzenetetracarboxylic acid can inhibit the growth of certain cancer cells. Additionally, further studies are needed to understand the physiological effects of 3,6-dichloro-1,2,4,5-benzenetetracarboxylic acid in vivo and its potential toxicity.

Synthesis Methods

3,6-dichloro-1,2,4,5-benzenetetracarboxylic acid can be synthesized through a multi-step process involving the reaction of maleic anhydride with chlorine gas to form 3,6-dichloromaleic anhydride. This intermediate is then reacted with sodium hydroxide to form 3,6-dichloro-1,2,4,5-benzenetetracarboxylic acid.

Scientific Research Applications

3,6-dichloro-1,2,4,5-benzenetetracarboxylic acid has been used in various scientific research applications, including the development of new materials, such as metal-organic frameworks (MOFs), and the study of protein-ligand interactions. MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and drug delivery. 3,6-dichloro-1,2,4,5-benzenetetracarboxylic acid has been used as a building block for the synthesis of MOFs due to its ability to form strong coordination bonds with metal ions. In addition, 3,6-dichloro-1,2,4,5-benzenetetracarboxylic acid has been used as a tool to study protein-ligand interactions due to its ability to bind to proteins and inhibit their activity.

properties

IUPAC Name

3,6-dichlorobenzene-1,2,4,5-tetracarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2O8/c11-5-1(7(13)14)2(8(15)16)6(12)4(10(19)20)3(5)9(17)18/h(H,13,14)(H,15,16)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWNTAOWUDAPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)C(=O)O)C(=O)O)Cl)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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